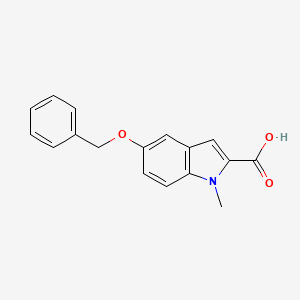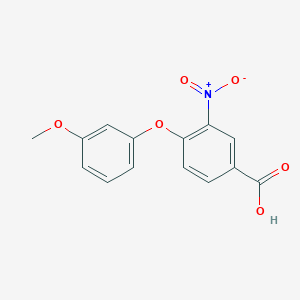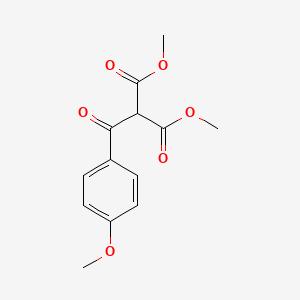![molecular formula C15H29NO4Si2 B14277642 N-[3-(Trimethoxysilyl)propyl]-4-[(trimethylsilyl)oxy]aniline CAS No. 135007-96-4](/img/structure/B14277642.png)
N-[3-(Trimethoxysilyl)propyl]-4-[(trimethylsilyl)oxy]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(Trimethoxysilyl)propyl]-4-[(trimethylsilyl)oxy]aniline is an organosilicon compound that features both silane and aniline functionalities. This compound is notable for its ability to modify surfaces and enhance the properties of materials, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Trimethoxysilyl)propyl]-4-[(trimethylsilyl)oxy]aniline typically involves the reaction of 3-(trimethoxysilyl)propylamine with 4-(trimethylsilyl)oxybenzaldehyde. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to promote the reaction, and the product is purified through techniques such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction conditions are optimized for maximum yield and purity. The product is then isolated and purified using industrial-scale separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(Trimethoxysilyl)propyl]-4-[(trimethylsilyl)oxy]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The silane and aniline groups can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
N-[3-(Trimethoxysilyl)propyl]-4-[(trimethylsilyl)oxy]aniline has a wide range of applications in scientific research:
Chemistry: It is used as a coupling agent to enhance the adhesion between organic and inorganic materials.
Biology: The compound can be used to modify surfaces for cell culture and other biological applications.
Industry: The compound is used in coatings, adhesives, and sealants to improve their performance and durability.
Mécanisme D'action
The mechanism by which N-[3-(Trimethoxysilyl)propyl]-4-[(trimethylsilyl)oxy]aniline exerts its effects involves the interaction of its silane and aniline groups with various molecular targets. The silane group can form strong bonds with surfaces, enhancing adhesion and modifying surface properties. The aniline group can participate in various chemical reactions, contributing to the compound’s versatility.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[3-(Trimethoxysilyl)propyl]aniline
- N-[3-(Trimethoxysilyl)propyl]ethylenediamine
- Trimethoxy[3-(phenylamino)propyl]silane
Uniqueness
N-[3-(Trimethoxysilyl)propyl]-4-[(trimethylsilyl)oxy]aniline is unique due to the presence of both trimethoxysilyl and trimethylsilyloxy groups, which provide distinct chemical properties and reactivity. This dual functionality allows for a broader range of applications compared to similar compounds that may only contain one type of functional group.
Propriétés
Numéro CAS |
135007-96-4 |
|---|---|
Formule moléculaire |
C15H29NO4Si2 |
Poids moléculaire |
343.56 g/mol |
Nom IUPAC |
N-(3-trimethoxysilylpropyl)-4-trimethylsilyloxyaniline |
InChI |
InChI=1S/C15H29NO4Si2/c1-17-22(18-2,19-3)13-7-12-16-14-8-10-15(11-9-14)20-21(4,5)6/h8-11,16H,7,12-13H2,1-6H3 |
Clé InChI |
BGLSQALFVZALTP-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](CCCNC1=CC=C(C=C1)O[Si](C)(C)C)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


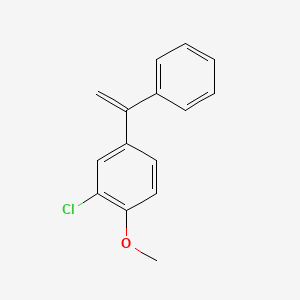
![N,N'-[(3-Phenylpropane-1,1-diyl)di(4,1-phenylene)]bis(4-methylaniline)](/img/structure/B14277561.png)
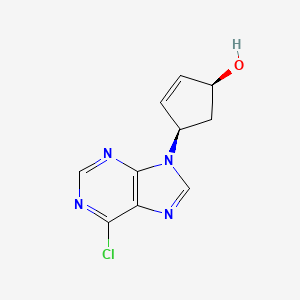
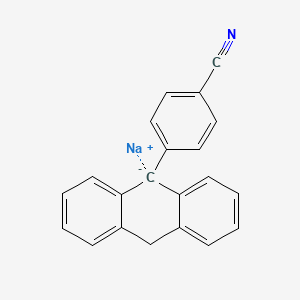

![N-[2-(1H-Imidazol-5-yl)ethyl]-N~2~-methylglycinamide](/img/structure/B14277581.png)

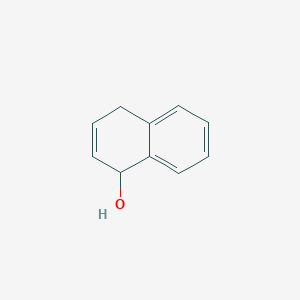

![Methyl 3-[2,3-di(propan-2-yl)phenyl]prop-2-enoate](/img/structure/B14277595.png)
